molecular formula C18H15ClN2OS B2733312 N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide CAS No. 304896-03-5

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide

Cat. No.: B2733312
CAS No.: 304896-03-5
M. Wt: 342.84
InChI Key: BIMVDHDGEUJHAB-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide is a benzamide derivative featuring a thiazole core substituted with a 4-chlorobenzyl group at position 5 and a 4-methylbenzamide moiety at position 2.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-2-6-14(7-3-12)17(22)21-18-20-11-16(23-18)10-13-4-8-15(19)9-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMVDHDGEUJHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorobenzyl bromide can be reacted with thioamide under basic conditions to form the thiazole ring.

  • Coupling with 4-Methylbenzoyl Chloride: : The thiazole derivative is then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Thiazole Ring

The thiazole moiety exhibits electron-deficient aromatic character, making it susceptible to electrophilic substitution under specific conditions. Key reaction pathways include:

Electrophilic Aromatic Substitution

  • Nitration/Sulfonation : While the 5-position is occupied by the 4-chlorophenylmethyl group, directed substitutions at the 4-position (if unsubstituted) or 2-position (amide-linked) could occur under strong acidic conditions. For example, nitration with HNO₃/H₂SO₄ might introduce nitro groups, as seen in related thiazole derivatives .

  • Halogenation : Bromination or chlorination could proceed at electron-rich positions, though steric hindrance from the benzamide group may limit reactivity .

Transformations of the Amide Group

The 4-methylbenzamide group participates in hydrolysis and nucleophilic substitution reactions:

Reaction TypeConditionsProductsReference
Acidic HydrolysisHCl (6M), reflux4-Methylbenzoic acid + 2-amino-thiazole derivative
Basic HydrolysisNaOH (aq.), heat4-Methylbenzoate salt + ammonia
ReductionLiAlH₄, anhydrous etherCorresponding amine derivative

Mechanistic Insight : The amide’s resonance stabilization necessitates harsh conditions for hydrolysis. Reduction with LiAlH₄ would convert the amide to a secondary amine, as demonstrated in structurally related sulfonamide-thiazole hybrids .

Modifications of the 4-Chlorophenylmethyl Group

The 4-chlorophenyl group offers opportunities for functionalization:

Nucleophilic Aromatic Substitution

  • Chlorine Replacement : Under catalytic coupling (e.g., Pd/C, CuI), the chloro substituent could be replaced by amines, alkoxy groups, or aryl boronic acids via Buchwald-Hartwig or Ullmann reactions .

  • Directed Ortho-Metalation : Using LDA or Grignard reagents, directed functionalization at the ortho position relative to chlorine could introduce hydroxyl or alkyl groups .

Oxidative Transformations

  • Methyl Oxidation : The benzyl methyl group could be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions, though steric effects from the thiazole may moderate reactivity .

Cross-Coupling Reactions

The thiazole’s sulfur atom and aromatic system enable transition-metal-catalyzed couplings:

ReactionCatalysts/ReagentsProductsReference
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidBiaryl-thiazole hybrids
Heck ReactionPd(OAc)₂, olefinAlkenylated derivatives

These reactions are instrumental in generating libraries of analogs for bioactivity screening .

Biological Interaction-Driven Reactivity

In enzymatic environments, the compound may undergo:

  • Metabolic Oxidation : Cytochrome P450 enzymes could hydroxylate the methylbenzamide or chlorophenyl groups, forming polar metabolites .

  • Glucuronidation/Sulfation : Phase II metabolism at hydroxylation sites enhances water solubility for excretion .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H13ClN4O2SC_{16}H_{13}ClN_{4}O_{2}S and features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group contributes to its pharmacological properties, making it a candidate for further investigation in drug development.

Antibacterial Properties

Research indicates that derivatives of thiazole compounds exhibit notable antibacterial activities. For instance, studies have shown that similar thiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have been evaluated for antifungal activity. Compounds related to N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide have demonstrated effectiveness against various fungal strains, indicating a broad spectrum of antimicrobial action .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is also noteworthy. Studies have reported that certain compounds within this class exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests that this compound may contribute to the development of new anti-inflammatory drugs .

Pharmacological Investigations

Recent studies have highlighted the potential of thiazole derivatives in treating various diseases:

  • A study published in Molecules explored the synthesis and biological evaluation of thiazole-based compounds, revealing promising antibacterial and antifungal activities .
  • Another investigation focused on the anti-inflammatory effects of thiazole derivatives, demonstrating their capability to inhibit COX enzymes effectively .

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group and benzamide moiety can enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Halogenation Effects
  • N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) :
    Replacing the 4-chlorophenyl group with a 2,4-dichlorobenzyl substituent () increases halogen density, enhancing cytotoxic activity. Compound 5f demonstrated significant cytostatic effects, likely due to improved hydrophobic interactions with target proteins .
Non-Halogenated Analogs
  • N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ():
    Substituting chlorine with a methyl group reduces electronegativity, which may decrease target affinity but improve metabolic stability .

Modifications to the Benzamide Moiety

Electron-Withdrawing Groups
  • This contrasts with the methyl group in the target compound, which offers steric and electronic balance .
Electron-Donating Groups
  • 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ():
    The methoxy group enhances electron density on the benzamide ring, which may alter π-π stacking or hydrogen-bonding interactions compared to the methyl group .

Core Heterocycle Variations

  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide (): Replacing the thiazole with a thiadiazole ring introduces an additional nitrogen atom, altering electronic properties and solubility. The thiadiazole’s higher aromaticity may reduce conformational flexibility .

Key Findings and Implications

Halogenation : Chlorine and fluorine substituents enhance lipophilicity and target binding, but excessive halogenation (e.g., dichloro) may reduce solubility .

Benzamide Modifications : Electron-withdrawing groups (e.g., nitro) increase reactivity but may compromise stability, whereas electron-donating groups (e.g., methoxy) modulate electronic interactions .

Heterocycle Choice : Thiadiazole analogs exhibit distinct electronic profiles compared to thiazole, influencing binding modes and metabolic pathways .

Biological Activity

N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide, a thiazole derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H17ClN2OSC_{18}H_{17}ClN_{2}OS with a molecular weight of approximately 332.85 g/mol. Its structure features a thiazole ring substituted with a 4-chlorobenzyl group and a 4-methylbenzamide moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with benzamide under controlled conditions. Various methods have been reported, including the use of solvents such as dichloromethane or ethanol to facilitate the reaction process .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays reveal that it possesses moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent .

Anticancer Properties

Research has indicated that this compound may exhibit anticancer activity. In cell line studies, it has shown the ability to inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The compound has been tested against several cancer types, including breast and lung cancer cell lines, with promising results .

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity. Specifically, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that this compound could significantly inhibit AChE activity, making it a candidate for further investigation in neuropharmacology .

Case Studies and Research Findings

A study conducted by Reddy et al. highlighted the synthesis of various thiazole derivatives, including this compound. The biological evaluation revealed that these derivatives exhibited varying degrees of anticancer and antimicrobial activities. The most potent compounds were further analyzed for their mechanism of action using molecular docking studies to understand their interaction with target proteins .

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusModerate activity
AntimicrobialEscherichia coliStrong activity
AnticancerMCF-7 (Breast cancer)Inhibitory effect
AnticancerA549 (Lung cancer)Apoptosis induction
AChE InhibitionHuman AChESignificant inhibition

Q & A

Basic: What synthetic routes are commonly employed for N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a thiazole-2-amine derivative with a benzoyl chloride. For example, reacting 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dioxane at 20–25°C, followed by purification via recrystallization . Optimization may include adjusting stoichiometry, solvent choice (e.g., THF for better solubility), or temperature control to minimize side reactions. Yield improvements are often achieved by slow addition of acyl chloride and post-reaction neutralization with NaHCO₃ to remove excess acid .

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:
Key techniques include:

  • X-ray crystallography to confirm molecular packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers) .
  • Spectroscopy :
    • IR for amide C=O stretch (~1650–1700 cm⁻¹) and thiazole ring vibrations.
    • ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at δ ~2.4 ppm and aromatic protons).
  • Elemental analysis for empirical formula validation .

Advanced: What computational tools are used to analyze the electronic properties of this compound, and how do they inform reactivity?

Methodological Answer:
Software like Multiwfn enables wavefunction analysis to calculate:

  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Electron localization function (ELF) to map bonding regions.
  • Frontier molecular orbitals (HOMO/LUMO) to predict reactivity in substitution or redox reactions. For instance, a low LUMO energy suggests susceptibility to nucleophilic attack at the thiazole ring .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Enzyme inhibition assays : Test against targets like pyruvate:ferredoxin oxidoreductase (PFOR), which is inhibited by thiazole-derived amides via competitive binding .
  • Cellular uptake studies : Use fluorescent labeling or LC-MS to quantify intracellular concentrations.
  • SAR studies : Modify the 4-methylbenzamide or chlorophenyl groups to assess impact on bioactivity (e.g., antimicrobial potency) .

Advanced: How do researchers resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

  • Reproducibility checks : Standardize solvents, catalysts (e.g., NaH vs. Et₃N), and purification methods.
  • Analytical validation : Use HPLC to compare purity across batches.
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., nitazoxanide derivatives) to identify trends in substituent effects .

Basic: What spectroscopic anomalies might arise during characterization, and how are they addressed?

Methodological Answer:

  • Solvent peaks in NMR : Use deuterated solvents and compare with databases (e.g., PubChem).
  • Overlapping signals : Employ 2D NMR (COSY, HSQC) to resolve aromatic proton assignments.
  • Thermal degradation in MS : Lower ionization temperatures or use soft ionization techniques (e.g., ESI) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

Methodological Answer:

  • Substituent variation : Replace the 4-methyl group with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and target binding .
  • Bioisosteric replacement : Swap the thiazole ring with oxadiazole to assess metabolic stability changes .
  • Pharmacokinetic profiling : Measure logP and plasma protein binding to optimize bioavailability .

Advanced: What strategies are employed to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC to identify degradation products.
  • Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds.
  • pH-solubility profiling : Use shake-flask methods at pH 1–10 to guide formulation development .

Basic: What are the crystallographic parameters critical for confirming the compound’s solid-state structure?

Methodological Answer:

  • Unit cell dimensions (a, b, c, α, β, γ) from single-crystal X-ray diffraction.
  • Hydrogen-bonding motifs : Measure distances (e.g., N–H⋯N = 2.8–3.0 Å) and angles to validate intermolecular interactions.
  • Packing diagrams to visualize π-π stacking or van der Waals contacts .

Advanced: How can computational docking predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., PFOR) using crystal structures (PDB ID: 1A5Z).
  • MM/PBSA calculations to estimate binding free energy.
  • MD simulations (GROMACS) to assess complex stability over 100 ns trajectories .

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